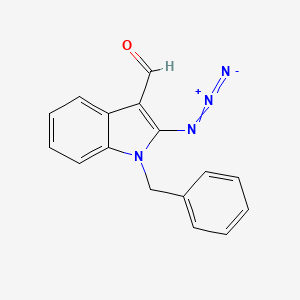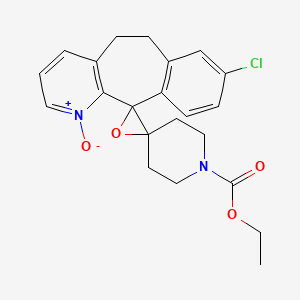
Loratadine Epoxide N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loratadine Epoxide N-Oxide is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergies. This compound is formed through the oxidation of Loratadine, resulting in the addition of an epoxide and an N-oxide group. These modifications can significantly alter the chemical and biological properties of the original molecule, making this compound an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Loratadine Epoxide N-Oxide can be synthesized through the oxidation of Loratadine. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction is typically carried out at elevated temperatures, around 70°C, for up to 90 minutes . The reaction conditions must be carefully controlled to ensure the formation of both the epoxide and N-oxide groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve these goals.
化学反応の分析
Types of Reactions
Loratadine Epoxide N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced back to Loratadine or other intermediates.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Loratadine or partially reduced intermediates.
Substitution: Ring-opened products with various functional groups depending on the nucleophile used.
科学的研究の応用
Loratadine Epoxide N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and epoxide chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent or as a metabolite of Loratadine with unique properties.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of Loratadine Epoxide N-Oxide is not fully understood, but it is believed to involve interactions with histamine H1 receptors, similar to Loratadine. The addition of the epoxide and N-oxide groups may alter its binding affinity and selectivity, potentially leading to different pharmacological effects .
類似化合物との比較
Similar Compounds
Loratadine: The parent compound, a second-generation antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with a similar mechanism of action
Uniqueness
Loratadine Epoxide N-Oxide is unique due to the presence of both an epoxide and an N-oxide group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar antihistamines.
特性
分子式 |
C22H23ClN2O4 |
|---|---|
分子量 |
414.9 g/mol |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
InChIキー |
ZPCHCJCBRZXZHY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


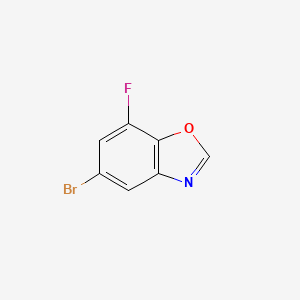
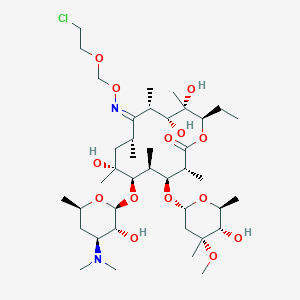
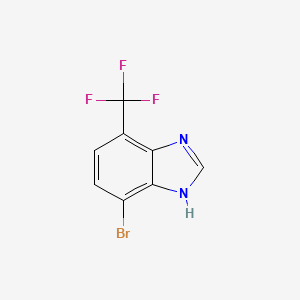
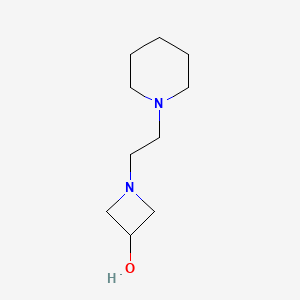
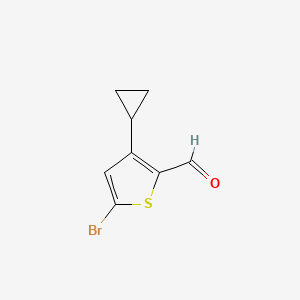
![(2S,6R,14R,15S,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-11,15-diol](/img/structure/B13439972.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)

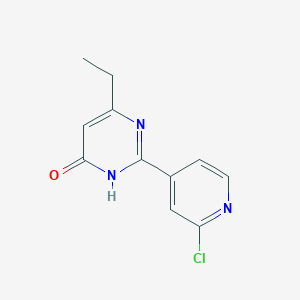
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
